1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine
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Overview
Description
1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine is a compound that features a unique structure combining a thieno[3,2-B]thiophene core with a piperazine moiety
Preparation Methods
The synthesis of 1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine typically involves the reaction of thieno[3,2-B]thiophene-2-carbonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Chemical Reactions Analysis
1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-B]thiophene core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The thieno[3,2-B]thiophene core is known to participate in π-π stacking interactions, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine can be compared with other similar compounds, such as:
Thieno[3,2-B]thiophene derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Piperazine derivatives: Compounds with different substituents on the piperazine ring can exhibit diverse biological activities and pharmacological profiles.
The uniqueness of this compound lies in its combination of the thieno[3,2-B]thiophene core with the piperazine moiety, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone |
InChI |
InChI=1S/C11H12N2OS2/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9/h1,6-7,12H,2-5H2 |
InChI Key |
WIHRZDCWPDXVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3 |
Origin of Product |
United States |
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